Isoxazole, 5-cyclopropyl-3-isocyanato-
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Overview
Description
Isoxazole, 5-cyclopropyl-3-isocyanato- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole derivatives can be synthesized through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of isoxazole rings . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. For example, Cu(I) or Ru(II) catalysts are commonly used in the (3 + 2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoxazole derivatives, including 5-cyclopropyl-3-isocyanato-isoxazole, can undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions are often facilitated by the presence of functional groups on the isoxazole ring.
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives can lead to the formation of oxazoles, while reduction can yield hydroxylamines .
Scientific Research Applications
Isoxazole derivatives have a wide range of scientific research applications. They are used in medicinal chemistry for the development of drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . In addition, isoxazole derivatives are employed in the synthesis of various bioactive compounds and as intermediates in organic synthesis .
Mechanism of Action
The mechanism of action of isoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Others may interact with neurotransmitter receptors or enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Isoxazole derivatives can be compared with other five-membered heterocyclic compounds such as oxazoles, thiazoles, and pyrazoles. While all these compounds share a similar ring structure, the presence of different heteroatoms (oxygen, sulfur, nitrogen) imparts unique chemical and biological properties . Isoxazole derivatives are particularly notable for their broad spectrum of biological activities and synthetic versatility .
List of Similar Compounds:- Oxazole
- Thiazole
- Pyrazole
- Furan (without nitrogen)
- Pyrrole (without oxygen)
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-cyclopropyl-3-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C7H6N2O2/c10-4-8-7-3-6(11-9-7)5-1-2-5/h3,5H,1-2H2 |
InChI Key |
IQWLOXBCEADQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)N=C=O |
Origin of Product |
United States |
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